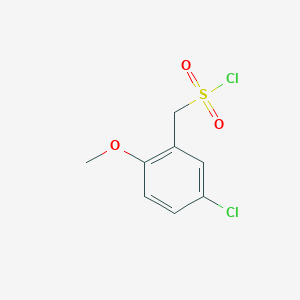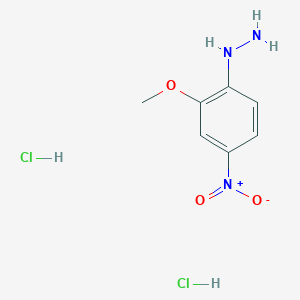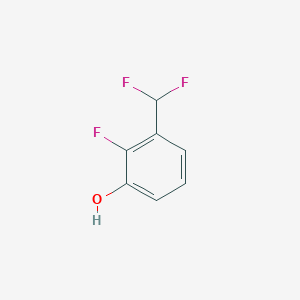
3-(Difluoromethyl)-2-fluorophenol
Descripción general
Descripción
3-(Difluoromethyl)-2-fluorophenol is an organic compound characterized by the presence of both difluoromethyl and fluorophenol groups
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-2-fluorophenol has diverse applications in scientific research:
Direcciones Futuras
The future directions in the research of 3-(Difluoromethyl)-2-fluorophenol could involve further exploration of its synthesis methods, chemical reactions, and potential applications . The incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been found to target various enzymes and receptors .
Mode of Action
It’s known that the presence of fluorine atoms in a molecule can significantly influence its reactivity and interaction with biological targets . Fluorine atoms can enhance the metabolic stability of a compound, making it more resistant to degradation by metabolic enzymes .
Biochemical Pathways
The introduction of fluorine atoms into a molecule can influence various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
The presence of fluorine atoms in a compound can enhance its lipophilicity, which may improve its absorption and distribution within the body .
Result of Action
Fluorinated compounds have been found to exhibit various biological activities, including antioxidant properties .
Action Environment
The action, efficacy, and stability of 3-(Difluoromethyl)-2-fluorophenol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability . Additionally, the presence of other molecules in the environment can influence the compound’s interactions with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-fluorophenol typically involves the introduction of difluoromethyl and fluorophenol groups onto an aromatic ring. One common method is the difluoromethylation of phenol derivatives using difluoromethylating agents such as ClCF₂H. This reaction often requires the presence of a base and a suitable solvent under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or copper, are frequently employed to enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Difluoromethyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds .
Comparación Con Compuestos Similares
- Difluoromethyl phenyl sulfide
- Thiophenol
- Trifluoromethyl phenol
Comparison: 3-(Difluoromethyl)-2-fluorophenol is unique due to the presence of both difluoromethyl and fluorophenol groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and better hydrogen bond donor capabilities, making it a versatile compound in various applications .
Propiedades
IUPAC Name |
3-(difluoromethyl)-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLGUENLHHMXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


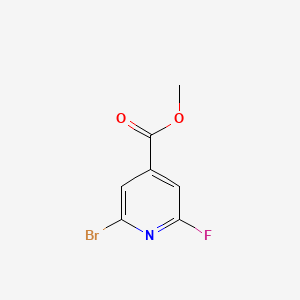
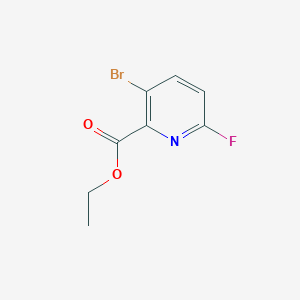
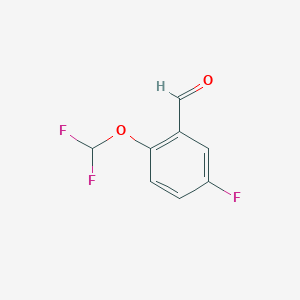
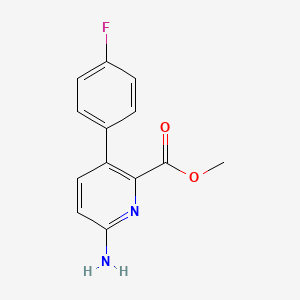
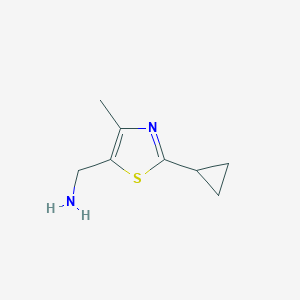
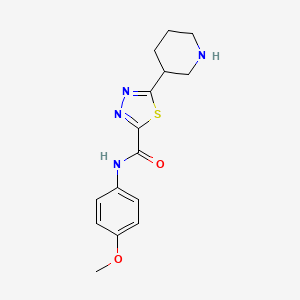
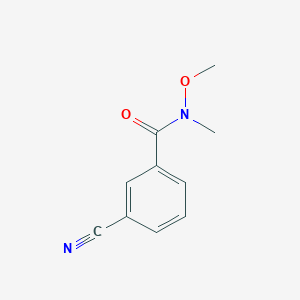
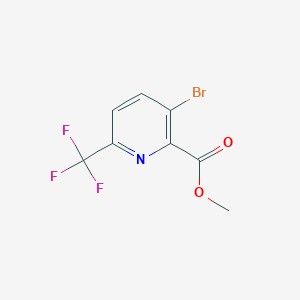
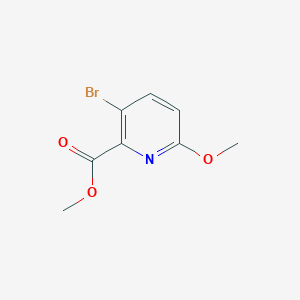
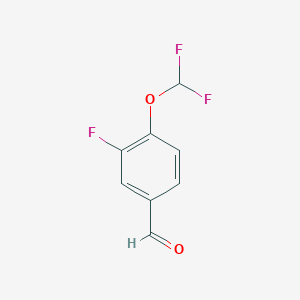
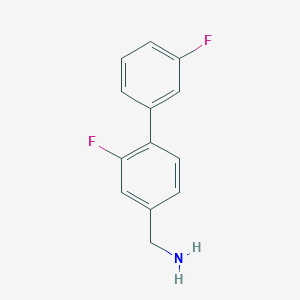
![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)
